5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin
Overview
Description
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is a synthetic porphyrin derivative known for its unique structural and photophysical properties. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme in hemoglobin. This particular compound is characterized by the presence of four 3,4,5-trimethoxyphenyl groups attached to the porphyrin core, which significantly influences its chemical behavior and applications.
Mechanism of Action
Target of Action
The primary target of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin (TTOP) is organic compounds . TTOP is used in the degradation of these compounds through a photocatalytic process .
Mode of Action
TTOP interacts with its targets through a process known as solvophobic supramolecular self-assembly . In this process, TTOP is dispersed as monomers in tetrahydrofuran (THF), and it forms aggregates upon the addition of water . These aggregates then interact with the organic compounds, leading to their degradation .
Biochemical Pathways
The degradation of organic compounds by TTOP involves photocatalytic pathways . The photocatalytic activity of TTOP is influenced by the formation and control of porphyrin aggregates, which are crucial to an effective porphyrin-based photocatalyst .
Pharmacokinetics
The formation of ttop aggregates in different solvent conditions suggests that its bioavailability may be influenced by the solvent environment .
Result of Action
The result of TTOP’s action is the degradation of organic compounds . The rate of degradation varies depending on the state of TTOP (monomer or aggregate) and the percentage of water in THF .
Action Environment
The action of TTOP is significantly influenced by the solvent environment . The formation of different nanostructures and the photocatalytic ability of TTOP are affected by the mixture of THF and water . For instance, microrods and sphere-like particles are formed in 70% water in THF, while particles with irregular shapes connecting into large aggregates are obtained at 90% water in THF .
Biochemical Analysis
Biochemical Properties
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin has been shown to exhibit photocatalytic activity . This property allows it to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
Its photocatalytic activity suggests that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,4,5-trimethoxybenzaldehyde under acidic conditions. A common method includes the use of propionic acid as a solvent and catalyst, where the reaction mixture is refluxed for several hours to yield the desired porphyrin compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Metal salts such as zinc chloride or iron chloride are used for reduction reactions.
Substitution: Reagents like boron tribromide can be used to demethylate the methoxy groups.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Demethylated porphyrins.
Scientific Research Applications
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to form stable complexes with metals.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its role in imaging and diagnostic applications, particularly in tumor localization.
Industry: Utilized in the development of organic photovoltaic cells and sensors due to its photophysical properties
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Uniqueness
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is unique due to the presence of the trimethoxy groups, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly effective in applications requiring high photostability and efficient light absorption .
Properties
IUPAC Name |
5,10,15,20-tetrakis(3,4,5-trimethoxyphenyl)-21,23-dihydroporphyrin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H54N4O12/c1-61-41-21-29(22-42(62-2)53(41)69-9)49-33-13-15-35(57-33)50(30-23-43(63-3)54(70-10)44(24-30)64-4)37-17-19-39(59-37)52(32-27-47(67-7)56(72-12)48(28-32)68-8)40-20-18-38(60-40)51(36-16-14-34(49)58-36)31-25-45(65-5)55(71-11)46(26-31)66-6/h13-28,57,60H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQOJACJYPRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C(=C7)OC)OC)OC)C8=CC(=C(C(=C8)OC)OC)OC)C=C4)C9=CC(=C(C(=C9)OC)OC)OC)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H54N4O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248841 | |
Record name | meso-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74684-35-8 | |
Record name | meso-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of solvent on the self-assembly and photocatalytic activity of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin (TTOP)?
A1: The solvent plays a crucial role in controlling the self-assembly of TTOP and consequently impacting its photocatalytic activity. Research has shown that TTOP remains in a monomeric state in tetrahydrofuran (THF) but forms various nanostructures when water is gradually introduced into the solution [, ]. For instance, in a 70:30 THF/water mixture, TTOP assembles into microrods and sphere-like particles. Increasing the water content to 80% transforms these structures into slabs and irregular aggregates at 90% water. This change in morphology significantly affects the photocatalytic degradation rate of dyes like Rhodamine B (RhB) and Methylene Blue (MB). The degradation rate constant of RhB increased with increasing water content, highlighting the influence of self-assembled structures on photocatalytic efficiency [].
Q2: How does bromination affect the properties of tetraarylporphyrins like TTOP?
A2: Bromination of tetraarylporphyrins can occur selectively at different positions depending on the substituents present and reaction conditions []. In the case of TTOP or similar compounds, bromination can lead to octabromination at the 2,6-positions of the meso-aryl substituents. This structural modification significantly impacts the electrochemical properties of the porphyrin. For example, in the cited research, 5,10,15,20-tetrakis(2,6-dibromo-3,4,5-trimethoxyphenyl)porphyrin exhibited distinct electrochemical behavior compared to its non-brominated counterpart [].
Q3: Can you provide details on the structural characteristics of TTOP?
A3: this compound (TTOP), also referred to as 5,10,15,20-tetrakis(3,4,5-trimethoxyphenyl)porphyrin or 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)-21H,23H-porphine, is a symmetrically substituted porphyrin derivative. While the provided research excerpts don't explicitly state the molecular formula and weight, they can be deduced from the structure. TTOP features four 3,4,5-trimethoxyphenyl groups attached to the meso positions of the porphyrin ring. Characterization data, including spectroscopic details like UV-Vis absorption and fluorescence emission, are essential for understanding its photophysical properties.
Q4: Are there any studies on the environmental impact or degradation of TTOP and its derivatives?
A4: The provided research excerpts do not offer specific information about the environmental impact, degradation pathways, or ecotoxicological effects of TTOP or its brominated derivatives. Further investigation is necessary to evaluate the potential risks and develop strategies for the responsible handling and disposal of these compounds.
Q5: What are the potential applications of TTOP in material science?
A5: The self-assembly behavior of TTOP in different solvent mixtures makes it a promising candidate for developing nanostructured materials [, ]. The morphology control achieved by adjusting solvent ratios allows for the creation of distinct nanostructures, each potentially possessing unique properties. This opens avenues for applications in areas like sensing, optoelectronics, and catalysis, where controlled self-assembly and tunable properties are highly desirable.
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